molecular formula C9H17N B13193826 (But-3-yn-2-yl)(2-methylbutyl)amine

(But-3-yn-2-yl)(2-methylbutyl)amine

Cat. No.: B13193826
M. Wt: 139.24 g/mol
InChI Key: NAAQRASCLJXCCZ-UHFFFAOYSA-N
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Description

(But-3-yn-2-yl)(2-methylbutyl)amine is an organic compound with the molecular formula C10H19N. This compound is characterized by the presence of both an alkyne group and an amine group, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-2-yl)(2-methylbutyl)amine typically involves the reaction of 3-butyn-2-ol with 2-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(But-3-yn-2-yl)(2-methylbutyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, 0-50°C

    Reduction: LiAlH4, NaBH4, THF, 0-25°C

    Substitution: Alkyl halides, acyl chlorides, NaOH, 25-100°C

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted amines, amides

Scientific Research Applications

(But-3-yn-2-yl)(2-methylbutyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (But-3-yn-2-yl)(2-methylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • (But-3-yn-2-yl)(butyl)amine
  • (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine
  • Glutaric acid, but-3-yn-2-yl 2-methylbutyl ester

Uniqueness

(But-3-yn-2-yl)(2-methylbutyl)amine is unique due to its specific combination of an alkyne group and an amine group, which allows for a wide range of chemical reactions and applications. Its structural features make it a versatile compound in organic synthesis and scientific research, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-but-3-yn-2-yl-2-methylbutan-1-amine

InChI

InChI=1S/C9H17N/c1-5-8(3)7-10-9(4)6-2/h2,8-10H,5,7H2,1,3-4H3

InChI Key

NAAQRASCLJXCCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(C)C#C

Origin of Product

United States

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